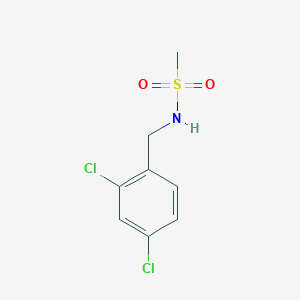
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile, also known as DPTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is not well understood. However, studies have shown that 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It is believed that 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile exerts its anticancer activity by targeting the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have also shown that 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile can induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile in lab experiments is its high yield and purity. However, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for the study of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile. One direction is to further investigate its potential anticancer activity and the underlying mechanism of action. Another direction is to explore its potential applications in other fields, such as energy storage and conversion, sensing, and catalysis. Additionally, more studies are needed to assess the biocompatibility and toxicity of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile in vivo.
In conclusion, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile.
Méthodes De Synthèse
The synthesis of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile involves several steps, including the reaction of 2,5-dimethylpyrrole with 4-bromobenzaldehyde, followed by the reaction with ethyl cyanoacetate and then cyclization with p-toluenesulfonic acid. The yield of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is around 45% with a melting point of 178-180°C.
Applications De Recherche Scientifique
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been studied for its potential use in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been used as a building block for the synthesis of new organic semiconductors with high charge mobility and stability. In organic electronics, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been used as an active layer in organic solar cells, field-effect transistors, and light-emitting diodes. In medicinal chemistry, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been studied for its potential anticancer activity.
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-7-8-13(2)21(12)19-14(11-20)17(15-5-3-9-22-15)18(24-19)16-6-4-10-23-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTBJQKIILZJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5696144.png)
![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)

![N'-[(4-methoxybenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5696161.png)
![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5696173.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5696201.png)
![1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone](/img/structure/B5696209.png)
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5696225.png)